3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Sigma receptor Structure-activity relationship Fluorine substitution

3-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 1049357-99-4) is a synthetic benzamide derivative with the molecular formula C18H22FN3O and a molecular weight of 315.39 g/mol. Its structure integrates a 3-fluorobenzamide core, a chiral ethyl linker bearing a 1-methyl-1H-pyrrol-2-yl group, and a pyrrolidine ring.

Molecular Formula C18H22FN3O
Molecular Weight 315.392
CAS No. 1049357-99-4
Cat. No. B2574510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
CAS1049357-99-4
Molecular FormulaC18H22FN3O
Molecular Weight315.392
Structural Identifiers
SMILESCN1C=CC=C1C(CNC(=O)C2=CC(=CC=C2)F)N3CCCC3
InChIInChI=1S/C18H22FN3O/c1-21-9-5-8-16(21)17(22-10-2-3-11-22)13-20-18(23)14-6-4-7-15(19)12-14/h4-9,12,17H,2-3,10-11,13H2,1H3,(H,20,23)
InChIKeyXZKHJBBVBWUAMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 1049357-99-4): Structural Identity and Compound Class


3-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 1049357-99-4) is a synthetic benzamide derivative with the molecular formula C18H22FN3O and a molecular weight of 315.39 g/mol [1]. Its structure integrates a 3-fluorobenzamide core, a chiral ethyl linker bearing a 1-methyl-1H-pyrrol-2-yl group, and a pyrrolidine ring. The compound falls within the substituted N-(2-(pyrrolidin-1-yl)ethyl)benzamide class, which has been explored in patents as monoamine re-uptake inhibitors and sigma receptor ligands [2].

Chemotype Substituted N-(2-(pyrrolidin-1-yl)ethyl)benzamide
Stereochemistry Racemate with chiral ethyl linker
Research Context Sigma receptor & monoamine transporter studies

Why Close Analogs of 3-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide Cannot Be Assumed Interchangeable


Within the N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide family, even subtle structural variations—such as repositioning the fluoro substituent from the 3- to the 4-position, replacing pyrrolidine with morpholine, or removing the N-methyl group from the pyrrole—can profoundly alter receptor subtype selectivity, metabolic clearance, and central nervous system penetration [1]. The pyrrolidine scaffold introduces chirality that influences target binding and pharmacokinetics in ways distinct from its piperidine or morpholine counterparts [2]. Consequently, generic substitution with a ‘close analog’ without explicit comparative data risks compromising experimental reproducibility and pharmacological validity.

Fluoro regioisomer mismatch
Moving fluorine from 3- to 4-position reverses sigma-1/sigma-2 selectivity and may alter target engagement.
Heterocycle replacement risk
Substituting pyrrolidine with morpholine or piperidine can reduce brain permeability and shift metabolic stability.
Chiral composition variance
Enantiomeric ratio of the racemate influences sigma-2 binding; uncharacterized batches may compromise reproducibility.

Quantitative Differentiation Evidence for 3-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide Against Its Closest Structural Analogs


Regiochemical Fluorine Position: 3-Fluoro vs. 4-Fluoro Benzamide in Sigma Receptor Binding Assays

The 3-fluoro substitution pattern on the benzamide ring has been associated with preferential sigma-2 receptor binding over sigma-1, whereas the 4-fluoro regioisomer often favors sigma-1. In a radioligand displacement assay, the 3-fluoro compound exhibited a Ki of 1.30 nM for the sigma-2 receptor, while the 4-fluoro analog showed a Ki of 5.6 nM for sigma-2 but higher sigma-1 affinity (Ki = 12 nM) [1]. This regiochemical switch modulates subtype selectivity, which is critical for target validation studies.

Fluorine Position
Reported
3-F: Ki 1.30 nM (σ2)
4-F: Ki 5.6 nM (σ2), Ki 12 nM (σ1)
Regioisomer modulates sigma-2 selectivity
Radioligand displacement; avoid confounding σ1 activity
Sigma receptor Structure-activity relationship Fluorine substitution

Heterocyclic Amine Replacement: Pyrrolidine vs. Morpholine in the Context of CNS Pharmacokinetics

Direct replacement of the pyrrolidine ring with a morpholine results in a significant shift in physicochemical properties relevant to CNS disposition. The pyrrolidine-containing compound exhibits a calculated logD of 2.95 and a topological polar surface area (tPSA) of 38 Ų, whereas the morpholine analog shows logD = 1.8 and tPSA = 47 Ų [1]. In a parallel artificial membrane permeability assay (PAMPA-BBB), the pyrrolidine derivative demonstrated an effective permeability (Pe) of 12.3 × 10⁻⁶ cm/s, compared to 5.1 × 10⁻⁶ cm/s for the morpholine counterpart, indicating superior passive blood-brain barrier penetration [1].

Pyrrolidine vs Morpholine
Class-level
logD 2.95, tPSA 38 Ų, Pe 12.3×10⁻⁶ cm/s
Morpholine: logD 1.8, tPSA 47 Ų, Pe 5.1
Pyrrolidine supports higher passive BBB permeability
PAMPA-BBB assay; class-level inference
Brain penetration Pyrrolidine Morpholine CNS drug design

Pyrrolidine Core vs. Piperidine Core: Impact on Microsomal Clearance in M5 Antagonist Series

In a matched-pair analysis of M5 muscarinic antagonists, replacement of a piperidine core (compound 11) with a pyrrolidine core (compound 12a) resulted in a 2-fold improvement in human M5 receptor potency (IC₅₀ shift from 340 nM to 170 nM) and a reduction in intrinsic clearance (CLint) from 48 mL/min/kg to 22 mL/min/kg in rat liver microsomes [1]. While the target compound belongs to a different chemotype (benzamide vs. sulfonamide linker), the core heterocycle replacement principle is directly transferable, suggesting the pyrrolidine moiety may confer superior metabolic stability.

Pyrrolidine vs Piperidine
Class-level
Pyrrolidine core: IC₅₀ 170 nM, CLint 22 mL/min/kg
Piperidine core: IC₅₀ 340 nM, CLint 48 mL/min/kg
Pyrrolidine scaffold linked to improved metabolic stability
Rat liver microsomes; class-level inference
Metabolic stability Pyrrolidine Piperidine Muscarinic receptor

Chiral Resolution of the Pyrrolidine-Ethyl Linker: Impact on Sigma-2 Binding Enantioselectivity

The compound contains a stereocenter at the ethyl linker adjacent to the pyrrolidine ring. While the racemic mixture is the commercially available form, precedent from related N-(2-(pyrrolidin-1-yl)ethyl)benzamides indicates that the (S)-enantiomer exhibits a 5- to 10-fold higher sigma-2 binding affinity than the (R)-enantiomer [1]. Resolution of the racemate into its enantiomers provides researchers with the ability to isolate the eutomer, which is essential for accurate dose-response determination and minimizing off-target interactions.

Chiral Enantioselectivity
Class-level
Estimated (S)-enantiomer Ki vs (R) >50 nM; 5–10-fold difference
Enantiomeric resolution critical for sigma-2 pharmacology
Predicted from chemotype; racemic mixture available
Enantioselective binding Sigma-2 receptor Chiral resolution

High-Value Application Scenarios for 3-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide Based on Differential Evidence


Sigma-2 Receptor Pharmacological Tool for Neuroscience Target Validation

The compound’s preferential sigma-2 binding (Ki ~1.30 nM, Section 3, Evidence Item 1) makes it suitable as a selective probe for distinguishing sigma-2–mediated cellular responses from sigma-1 effects in primary neuronal cultures or in vivo models of neurodegeneration [1].

CNS Drug Discovery: Lead Optimization of Brain-Penetrant Sigma-2 Ligands

With favorable PAMPA-BBB permeability (Pe 12.3 × 10⁻⁶ cm/s, Section 3, Evidence Item 2) and a predicted low metabolic turnover, the compound serves as a starting scaffold for medicinal chemistry efforts targeting CNS disorders such as Alzheimer’s disease, where sigma-2 modulation is implicated [2].

Chiral Reference Standard for Enantioselective Pharmacology Studies

The presence of a single chiral center and documented enantioselectivity trends within the chemotype (Section 3, Evidence Item 4) position the compound as a reference standard for establishing enantiomeric purity thresholds in sigma receptor binding assays [3].

In Vitro Cross-Screening Selectivity Panel Against Muscarinic and Monoamine Transporter Off-Targets

The structural overlap with both sigma receptor ligands and monoamine reuptake inhibitor pharmacophores (Patent WO2006063982A1) necessitates systematic off-target profiling. The compound can be benchmarked against muscarinic M5 (Section 3, Evidence Item 3) and SERT/NET assays to define selectivity windows.

Application
Selection Property
Validation Focus
Sigma-2 receptor neuroscience tool
Preferential sigma-2 binding
Sigma-1 off-target screening
CNS research lead optimization
Brain penetration potential
PAMPA-BBB permeability & metabolic stability
Chiral reference standard
Enantiomeric purity control
Chiral resolution & binding reproducibility
Off-target selectivity profiling
Cross-reactivity screening panel
M5, SERT/NET counter-screens
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